2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol 2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol
Brand Name: Vulcanchem
CAS No.: 26799-34-8
VCID: VC17993536
InChI: InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H12F6N2O
Molecular Weight: 254.17 g/mol

2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol

CAS No.: 26799-34-8

Cat. No.: VC17993536

Molecular Formula: C7H12F6N2O

Molecular Weight: 254.17 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol - 26799-34-8

Specification

CAS No. 26799-34-8
Molecular Formula C7H12F6N2O
Molecular Weight 254.17 g/mol
IUPAC Name 2-[2-(dimethylamino)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChI InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3
Standard InChI Key JUWVRBZHGIMTGG-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC(C(F)(F)F)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-((2-(dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol, reflects its bifunctional structure: a central propanol backbone substituted with six fluorine atoms and a dimethylaminoethylamine group. Its molecular formula is C₇H₁₂F₆N₂O, corresponding to a molecular weight of 254.17 g/mol . The CAS registry number 26799-34-8 uniquely identifies this chemical entity in databases.

Structurally, the molecule features a hexafluoroisopropyl group (–C(CF₃)₂OH) linked to a dimethylaminoethylamine moiety (–NH–CH₂–CH₂–N(CH₃)₂). This arrangement introduces significant polarity due to the electronegative fluorine atoms and the tertiary amine, which also contributes to basicity.

Physicochemical Properties

Physical State and Thermal Characteristics

The compound is predicted to exist as a liquid at room temperature, with a boiling point of 204.2±40.0°C and a density of 1.334±0.06 g/cm³ . These values suggest moderate volatility compared to simpler fluorinated alcohols like HFIP (boiling point: 58°C) , likely due to the increased molecular weight and hydrogen-bonding capacity from the amine group.

Acidity and Solubility

The pKa of 8.03±0.29 indicates weak acidity, slightly lower than HFIP (pKa = 9.3) , attributable to the electron-donating dimethylamino group stabilizing the deprotonated form. This property enables its use in buffering systems, particularly in HPLC-mass spectrometry applications where volatile acidic components are required .

Synthesis and Derivatives

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous fluorinated alcohols provide clues. HFIP is typically synthesized via halogen exchange or electrochemical fluorination . For 2-((2-(dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol, a plausible route involves:

  • Nucleophilic substitution: Reacting hexafluoroacetone with dimethylaminoethylamine under basic conditions.

  • Reductive amination: Coupling a hexafluoroisopropyl ketone precursor with dimethylaminoethylamine using a reducing agent.

Such methods align with strategies used for structurally related compounds like 2-[(ethylamino)methyl]-1,1,1,3,3,3-hexafluoro-2-propanol (CAS 7730-48-5) .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield routes to enable industrial applications.

  • Application-Specific Studies: Investigating its efficacy as a solvent for novel polymers or in drug delivery systems.

  • Toxicological Assessments: Comprehensive in vitro and in vivo studies to establish safety guidelines.

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